molecular formula C9H8F2O4 B11719444 4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid

4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid

Cat. No.: B11719444
M. Wt: 218.15 g/mol
InChI Key: XOONAKQGIKTUAR-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid is an organic compound characterized by the presence of a difluoromethoxy group and a hydroxy group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde with difluoromethyl bromide, followed by oxidation and subsequent hydrolysis to yield the target compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to a methoxy group or reduce the carboxylic acid to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethoxy-substituted quinones, alcohols, and halogenated derivatives.

Scientific Research Applications

4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 proteins, which are crucial in the signaling pathway . This inhibition leads to decreased expression of proteins like α-SMA, vimentin, and collagen I, thereby reducing fibrosis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific signaling pathways makes it a valuable compound in medical research.

Properties

Molecular Formula

C9H8F2O4

Molecular Weight

218.15 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-hydroxyphenyl]acetic acid

InChI

InChI=1S/C9H8F2O4/c10-9(11)15-7-2-1-5(3-6(7)12)4-8(13)14/h1-3,9,12H,4H2,(H,13,14)

InChI Key

XOONAKQGIKTUAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)OC(F)F

Origin of Product

United States

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